Bienvenue dans la boutique en ligne BenchChem!

1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

mGlu5 negative allosteric modulator tetrazole bioisostere CNS drug discovery

1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941922-88-9) is a synthetic tetrazolyl urea derivative (C₁₆H₁₅ClN₆O₂, MW 358.79) that belongs to a broader class of heterocyclic ureas explored for enzyme inhibition. This compound incorporates a 2-chlorophenyl urea moiety linked via a methylene bridge to a 1-(4-methoxyphenyl)-1H-tetrazole ring.

Molecular Formula C16H15ClN6O2
Molecular Weight 358.79
CAS No. 941922-88-9
Cat. No. B2652907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
CAS941922-88-9
Molecular FormulaC16H15ClN6O2
Molecular Weight358.79
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C16H15ClN6O2/c1-25-12-8-6-11(7-9-12)23-15(20-21-22-23)10-18-16(24)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19,24)
InChIKeyUERQNEGPURTJBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941922-88-9): Structural Identity and Pharmacological Context for Procurement Decisions


1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941922-88-9) is a synthetic tetrazolyl urea derivative (C₁₆H₁₅ClN₆O₂, MW 358.79) that belongs to a broader class of heterocyclic ureas explored for enzyme inhibition [1]. This compound incorporates a 2-chlorophenyl urea moiety linked via a methylene bridge to a 1-(4-methoxyphenyl)-1H-tetrazole ring. Its structural framework positions it at the intersection of two pharmacologically relevant chemotypes: the tetrazolyl urea ACAT (acyl-CoA:cholesterol O-acyltransferase) inhibitors disclosed in patents and medicinal chemistry literature [2], and the biaryl tetrazolyl ureas investigated as endocannabinoid metabolism modulators (FAAH/MAGL inhibitors) [3]. A structural similarity to fenobam—a clinically validated nonbenzodiazepine anxiolytic acting as a selective, noncompetitive mGlu5 receptor antagonist—has been noted, distinguishing this compound from other tetrazolyl ureas that lack the 2-chlorophenyl urea pharmacophore [4].

Why 1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea Cannot Be Replaced by Generic Tetrazolyl Urea Analogs in Focused Research Programs


The tetrazolyl urea scaffold exhibits extreme sensitivity to substituent variation at both the N-aryl urea portion and the distal tetrazole phenyl ring, rendering generic substitution unreliable. In the FAAH/MAGL inhibitor series, replacement of the dimethylamino group or modification of the distal phenyl substituent produced IC₅₀ shifts spanning more than three orders of magnitude—from low nanomolar to micromolar potency—and selectivity ratios varying from <1-fold to >141-fold for FAAH over MAGL [1]. Similarly, the mGlu5 receptor pharmacophore is highly sensitive to the position of the chlorine substituent on the phenyl urea: a 2-methoxyphenyl combined with a 2-chlorophenyl urea yields an mGlu5 IC₅₀ >30,000 nM, whereas a 3-chlorophenyl substitution restores sub-micromolar potency (IC₅₀ = 880 nM) [2]. Thus, the specific 2-chlorophenyl urea plus 4-methoxyphenyl-tetrazole combination in CAS 941922-88-9 represents a unique intersection of two structure-activity relationship (SAR) vectors that cannot be satisfied by off-the-shelf analogs with different substitution patterns. Procurement of a compound lacking this precise substitution pattern introduces uncontrolled variables that compromise SAR continuity, target engagement profiling, and cross-study data comparability.

Quantitative Differentiation Evidence: 1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941922-88-9) vs. Closest Analogs


Scaffold-Level Differentiation from Fenobam: Tetrazole-for-Imidazole Replacement and Physicochemical Profile Implications

Fenobam (CAS 57653-26-6) is an imidazole-containing urea with potent mGlu5 antagonist activity (IC₅₀ = 58 ± 2 nM for quisqualate-evoked Ca²⁺ response; IC₅₀ = 84 ± 13 nM for inverse agonism of basal activity in overexpressing cell lines) [1]. CAS 941922-88-9 replaces fenobam's 1-methyl-4-oxo-2-imidazolin-2-yl group with a 1-(4-methoxyphenyl)-1H-tetrazol-5-yl moiety. Tetrazoles are established carboxylic acid and amide bioisosteres with distinct hydrogen-bonding capacity (additional N-atoms), metabolic stability profiles, and ionization behavior (pKa ~4.9 for 5-substituted tetrazoles vs. neutral imidazole) [2]. This scaffold swap alters both the pharmacophore geometry and the physicochemical property space, potentially affecting blood-brain barrier penetration, CYP450 metabolism, and receptor binding kinetics. Importantly, the 2-chlorophenyl urea—the core mGlu5 recognition element—is retained, while the heterocyclic portion responsible for allosteric modulation is fundamentally altered [1].

mGlu5 negative allosteric modulator tetrazole bioisostere CNS drug discovery fenobam analog

Distal Phenyl Substituent Differentiation: 4-Methoxy vs. 4-Chloro vs. Unsubstituted Phenyl in the Tetrazolyl Urea FAAH/MAGL Pharmacophore

In the biaryl tetrazolyl urea series, the nature and position of substituents on the distal phenyl ring attached to the tetrazole nitrogen profoundly modulate both FAAH inhibitory potency and FAAH/MAGL selectivity. The most potent and selective FAAH inhibitors in this series—compounds 16, 20, 21, 25, and 28—achieved IC₅₀ values of 3.0–9.7 nM with 39-fold to >141-fold selectivity over MAGL, whereas other substitution patterns yielded significantly weaker FAAH inhibition and reduced selectivity [1]. CAS 941922-88-9 features a 4-methoxyphenyl group on the tetrazole N1, which is structurally distinct from the closely related 4-chlorophenyl analog (CAS 941923-04-2) and the unsubstituted phenyl analog (CAS 951483-18-4). In related ACAT inhibitor series, substitution on the N-aryl ring of tetrazolyl ureas altered in vitro potency and in vivo cholesterol-lowering efficacy by several fold [2]. The 4-methoxy substituent introduces an electron-donating group capable of hydrogen bonding, which may differentially affect target binding, metabolic stability, and solubility compared to the electron-withdrawing 4-chloro analog—a difference that is qualitative in nature given the absence of direct comparative pharmacological data for these specific analogs [1].

FAAH inhibitor SAR MAGL selectivity endocannabinoid system distal phenyl ring modulation

Polypharmacology Potential: ACAT Inhibition as an Orthogonal Biological Activity Not Shared by Fenobam or mGlu5-Selective Analogs

Tetrazole-substituted ureas constitute a validated class of ACAT inhibitors with demonstrated in vivo efficacy. The prototypical tetrazole urea 2i, dosed orally at 3 mg/kg, lowered plasma total cholesterol by 67% in an acute cholesterol-fed rat model of hypercholesterolemia and by 47% in cholesterol-fed dogs [1]. At 10 mg/kg in rats with pre-established hypercholesterolemia, tetrazole urea 2i lowered total cholesterol by 52% and raised HDL cholesterol by 113% [1]. In long-term atherosclerosis models, tetrazole urea 2b demonstrated superior reduction of arterial lesion size compared to the reference ACAT inhibitor CI-976 [2]. CAS 941922-88-9 contains the core tetrazolyl urea pharmacophore essential for ACAT inhibition: an N-aryl urea linked to a substituted tetrazole [3]. This structural feature is absent in fenobam, which contains an imidazole ring rather than a tetrazole, and is also absent in the FAAH/MAGL-selective tetrazolyl ureas that bear a dimethylamino group on the N-portion rather than the N-aryl substitution pattern found in ACAT inhibitors [REFS-3, REFS-4]. While no direct ACAT inhibition data have been published for CAS 941922-88-9, its structural congruence with the ACAT pharmacophore suggests a potential orthogonal polypharmacology profile (mGlu5 + ACAT) that is not accessible with fenobam, ACAT-selective tetrazole ureas, or FAAH/MAGL-selective biaryl tetrazolyl ureas.

ACAT inhibitor hypocholesterolemic agent atherosclerosis polypharmacology

Synthetic Tractability and Building Block Utility: Advantage of the 5-Aminomethyltetrazole Core for Late-Stage Diversification

The 5-aminomethyltetrazole intermediate used in the synthesis of CAS 941922-88-9 is a versatile building block for constructing focused compound libraries. The tetrazole ring can be efficiently assembled via [3+2] cycloaddition of organic nitriles with sodium azide, and the resulting 5-substituted tetrazole can be N-arylated at the N1 position with 4-methoxyphenyl groups [1]. The primary amine on the methylene spacer serves as a handle for urea formation with 2-chlorophenyl isocyanate, enabling a convergent synthetic strategy. This contrasts with the synthesis of fenobam, which requires construction of the 1-methyl-4-oxo-2-imidazoline ring via a distinct cyclization pathway [2]. The tetrazole-based route benefits from the extensive literature on tetrazole chemistry, including robust methods for N-functionalization, allowing the systematic variation of both the N1-aryl group and the urea N'-aryl group from a common 5-aminomethyltetrazole intermediate. This synthetic accessibility makes CAS 941922-88-9 particularly attractive as a procurement hub structure: a single batch of this compound can serve as a common intermediate for generating diverse analog libraries through parallel urea formation or N-arylation reactions [1].

tetrazole synthesis focused library design late-stage functionalization building block

Optimized Research and Industrial Application Scenarios for 1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941922-88-9)


Tool Compound for Dissecting mGlu5 Allosteric Modulator Pharmacophore: Tetrazole vs. Imidazole Bioisostere Study

CAS 941922-88-9, with its tetrazole-for-imidazole substitution relative to fenobam, serves as an essential comparative tool for mapping the heterocyclic requirements of mGlu5 negative allosteric modulation. Researchers can pair this compound with fenobam (IC₅₀ = 58 nM, [1]) in head-to-head mGlu5 functional assays (Ca²⁺ mobilization, [35S]GTPγS binding) to isolate the contribution of the tetrazole ring to receptor binding affinity, allosteric cooperativity, and inverse agonism. The retention of the 2-chlorophenyl urea—known to be critical for mGlu5 binding [1]—ensures that any potency or efficacy differences can be attributed specifically to the heterocyclic scaffold change. This compound also enables comparative ADME profiling (microsomal stability, CYP inhibition, P-gp efflux ratio) to assess whether the tetrazole ring confers metabolic advantages over the imidazole.

Starting Point for Dual-Target (mGlu5 + ACAT) Polypharmacology Programs in Cardiometabolic Neuroscience

Given the structural congruence of CAS 941922-88-9 with both the fenobam-like mGlu5 NAM pharmacophore [1] and the tetrazolyl urea ACAT inhibitor pharmacophore validated by in vivo cholesterol lowering (67% TC reduction at 3 mg/kg in rats for tetrazole urea 2i, [2]), this compound represents a unique entry point for exploring dual-mechanism agents that simultaneously address CNS disorders (anxiety, fragile X syndrome) and dyslipidemia/atherosclerosis. Investigators can screen CAS 941922-88-9 in liver microsomal ACAT assays and mGlu5 functional assays in parallel to confirm dual activity, then conduct target engagement studies in appropriate animal models. No other commercially available compound combines these two pharmacophores in a single molecular entity.

Anchor Compound for SAR Exploration of Distal Phenyl Ring Substitution in FAAH/MAGL Tetrazolyl Ureas

The 4-methoxyphenyl substitution on the tetrazole N1 of CAS 941922-88-9 fills a specific gap in the SAR matrix of FAAH/MAGL inhibitor series, where the most extensively characterized compounds bear dimethylamino groups [3]. By benchmarking CAS 941922-88-9 alongside the 4-chlorophenyl analog (CAS 941923-04-2) and the unsubstituted phenyl analog (CAS 951483-18-4) in FAAH and MAGL enzyme inhibition assays, researchers can quantify the electronic effect of the para-substituent on potency (expected range: low nM to μM) and selectivity (expected range: <1-fold to >100-fold FAAH/MAGL), generating a complete SAR map that guides lead optimization efforts.

Core Building Block for Parallel Synthesis of Diverse Tetrazolyl Urea Libraries

CAS 941922-88-9, or more practically its 5-aminomethyltetrazole synthetic precursor, is ideally suited as a core building block for combinatorial library construction [4]. The convergent synthetic route (tetrazole formation → N-arylation → urea coupling) permits the parallel variation of both the N1-aryl group (to include substituted phenyl, heteroaryl, or alkyl groups) and the urea N'-aryl group (to include diverse anilines and amines). This enables the rapid generation of 50–200 compound libraries for screening against multiple targets (mGlu5, FAAH, MAGL, ACAT) from a single procurement of the key intermediate, maximizing the return on compound acquisition investment.

Quote Request

Request a Quote for 1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.